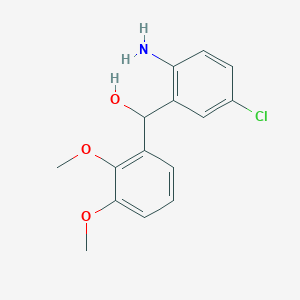
(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol is an organic compound with the molecular formula C15H16ClNO3 It is characterized by the presence of an amino group, a chloro group, and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol typically involves the reaction of 2-amino-5-chlorobenzaldehyde with 2,3-dimethoxybenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanol
- (2-Amino-5-chlorophenyl)(phenyl)methanol
Uniqueness
Compared to similar compounds, (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol is unique due to the presence of two methoxy groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other related compounds.
Properties
IUPAC Name |
(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-19-13-5-3-4-10(15(13)20-2)14(18)11-8-9(16)6-7-12(11)17/h3-8,14,18H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYJBTBGYMYLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2=C(C=CC(=C2)Cl)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
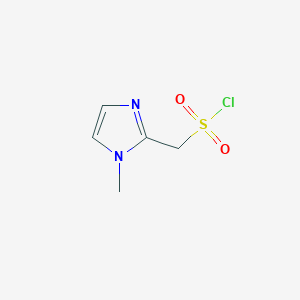
![[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B15051269.png)
![1H-Imidazo[4,5-f][1,10]phenanthroline](/img/structure/B15051277.png)
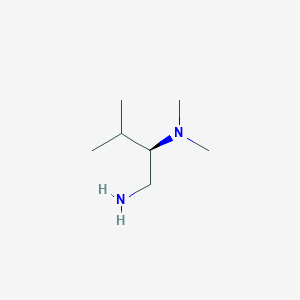
![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)
![[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine](/img/structure/B15051311.png)
![[2-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B15051314.png)
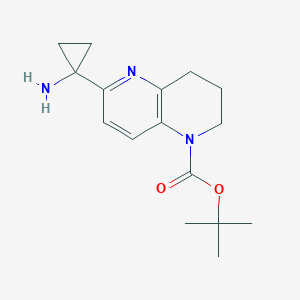
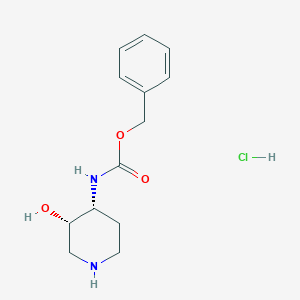
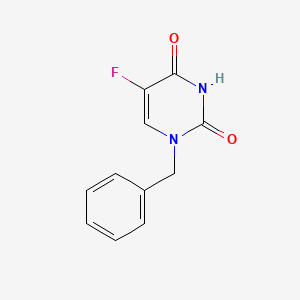
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051344.png)
![ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate](/img/structure/B15051349.png)
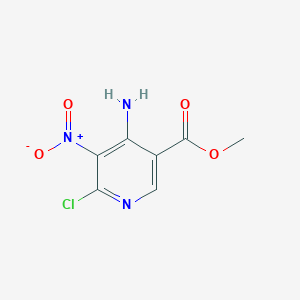
![(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one](/img/structure/B15051362.png)
